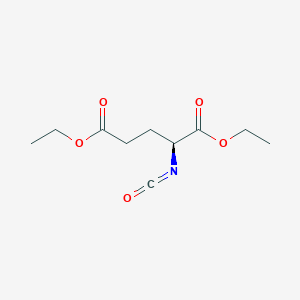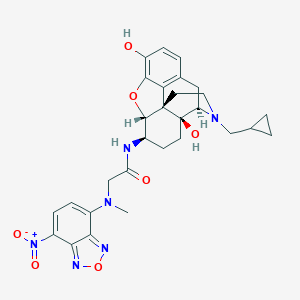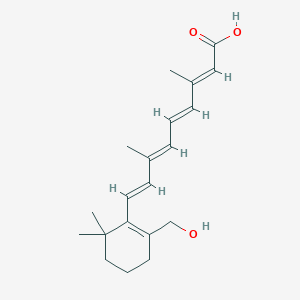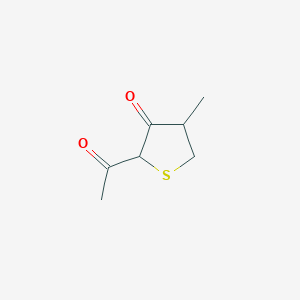
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene, also known as AKMD, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AKMD is a yellowish-brown liquid with a strong odor and is synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting their metabolic pathways. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been reported to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also stable under normal laboratory conditions. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor, which can make handling difficult. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is also highly reactive and requires careful handling to avoid accidents.
Direcciones Futuras
There are several future directions for 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene research. One area of interest is the development of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene-based drugs for the treatment of bacterial and fungal infections. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the synthesis of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene analogs may lead to the discovery of new compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods and has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has several advantages for lab experiments, including its ease of synthesis and stability. However, 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has some limitations, including its strong odor and reactivity. Further research is needed to explore the potential of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene in various areas, including drug development and the synthesis of analogs.
Métodos De Síntesis
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene can be synthesized through various methods, including the reaction of 2-acetyl-4-methylthiazole with hydrogen sulfide and a catalyst, the reaction of 2-acetylthiophene with acetic anhydride and hydrogen sulfide, and the reaction of 2-acetyl-4-methylthiazole with phosphorus pentasulfide. The yield and purity of 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene depend on the synthesis method used.
Aplicaciones Científicas De Investigación
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. 2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
142267-90-1 |
|---|---|
Nombre del producto |
2-Acetyl-3-keto-4-methyl-4,5-dihydrothiophene |
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-acetyl-4-methylthiolan-3-one |
InChI |
InChI=1S/C7H10O2S/c1-4-3-10-7(5(2)8)6(4)9/h4,7H,3H2,1-2H3 |
Clave InChI |
DIDRMTPJWQJALM-UHFFFAOYSA-N |
SMILES |
CC1CSC(C1=O)C(=O)C |
SMILES canónico |
CC1CSC(C1=O)C(=O)C |
Sinónimos |
3(2H)-Thiophenone, 2-acetyldihydro-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




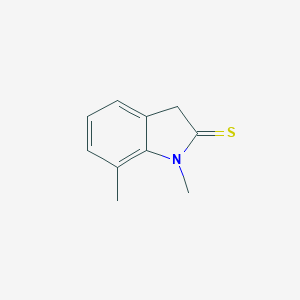


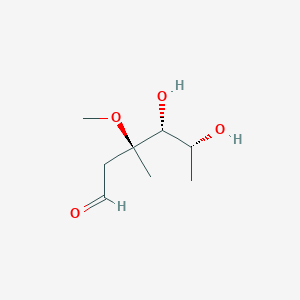
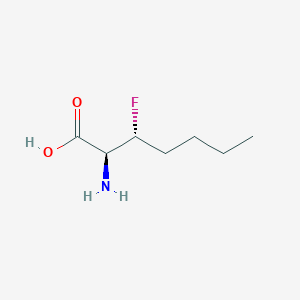
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
